- New ways to 1-cyclopenten-3-one, Chemische Berichte, 1955, 88, 69-73

Cas no 930-30-3 (2-Cyclopentenone)

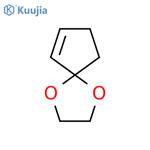

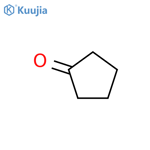

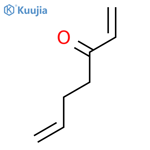

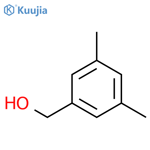

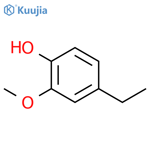

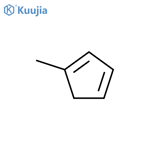

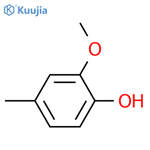

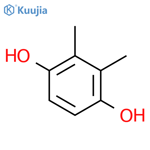

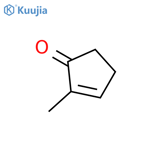

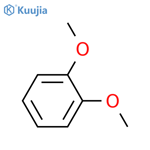

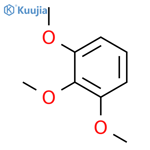

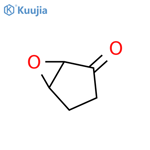

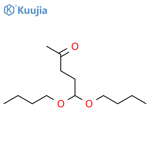

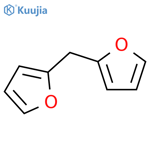

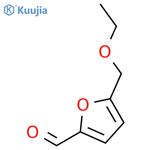

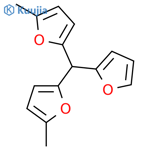

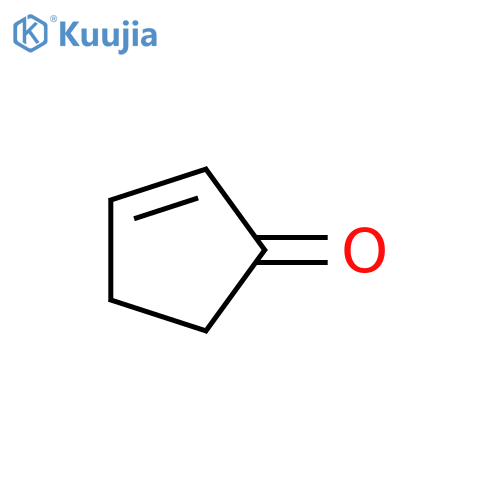

2-Cyclopentenone structure

Produktname:2-Cyclopentenone

2-Cyclopentenone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Cyclopentenone

- cyclopent-2-en-1-one

- Cyclopenten

- cyclopent-2-ene-1-one

- 2-Cyclopenten-1-one

- Cyclopent-2-enone

- Cyclopentenone

- 1-Cyclopenten-3-one

- 1-Cyclopenten-5-one

- Cyclopenten-3-one

- NSC 73117

- PS-9373

- Q0U2IGF9CK

- NSC73117

- Cyclopenten-3-one (VAN)

- DTXSID60870802

- cis-cyclopentenone

- STL183308

- BBL100014

- 2-Cyclopenten-1-one, 98%

- EINECS 213-213-0

- J-520173

- 2-cylcopenten-1-one

- F0001-2242

- 2cyclopentenone

- AKOS025243944

- SB40642

- NS00041822

- 1-Cyclopenten-3-one; 1-Cyclopenten-5-one; 2-Cyclopentenone; Cyclopent-2-en-1-one; Cyclopenten-3-one; NSC 73117

- Cyclopenten2one

- 28982-58-3

- MFCD00001401

- CHEMBL52190

- NSC-73117

- EN300-24545

- DB-031967

- 2-Cyclopentenone-1

- 2-Cyclopentene-1-one

- CHEBI:141550

- 3-Cyclopenten-2-one

- UNII-Q0U2IGF9CK

- Cyclopenten3one (VAN)

- DTXCID90818494

- AKOS000121108

- CS-W011359

- 2-cyclopenten-1- one

- HY-W010643

- 930-30-3

- Cyclopenten3one

- Cyclopenten-2-one

- Q2292678

-

- MDL: MFCD00001401

- Inchi: 1S/C5H6O/c6-5-3-1-2-4-5/h1,3H,2,4H2

- InChI-Schlüssel: BZKFMUIJRXWWQK-UHFFFAOYSA-N

- Lächelt: O=C1CCC=C1

Berechnete Eigenschaften

- Genaue Masse: 82.041865g/mol

- Oberflächenladung: 0

- XLogP3: 0.5

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Anzahl drehbarer Bindungen: 0

- Monoisotopenmasse: 82.041865g/mol

- Monoisotopenmasse: 82.041865g/mol

- Topologische Polaroberfläche: 17.1Ų

- Schwere Atomanzahl: 6

- Komplexität: 92.1

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Tautomerzahl: 4

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 0.98 g/mL at 25 °C(lit.)

- Siedepunkt: 64-65 °C/19 mmHg(lit.)

- Flammpunkt: Fahrenheit: 107.6° f

Celsius: 42° c - Brechungsindex: n20/D 1.481(lit.)

- Wasserteilungskoeffizient: Fast unlöslich

- PSA: 17.07000

- LogP: 0.90550

- Löslichkeit: Almost insoluble in water, easily soluble in ethanol and diethyl ether.

- Sensibilität: Sensitive to humidity and light

2-Cyclopentenone Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H226

- Warnhinweis: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- Transportnummer gefährlicher Stoffe:UN 1224 3/PG 3

- WGK Deutschland:3

- Code der Gefahrenkategorie: 10

- Sicherheitshinweise: S16-S36-S36/37/39

- FLUKA MARKE F CODES:8

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:0-10°C

- Verpackungsgruppe:III

- Risikophrasen:R10; R22; R36/37/38

- Gefahrenklasse:3

- PackingGroup:III

- Sicherheitsbegriff:3

2-Cyclopentenone Zolldaten

- HS-CODE:2914299000

- Zolldaten:

China Zollkodex:

2914299000Übersicht:

Andere Cycloalkanone ohne andere sauerstoffhaltige Gruppen\Cyclisches Enon oder cyclisches Terpenon. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:5,5% allgemeiner Tarif:30,0%

Deklarationselemente:

Produktname, Bauteilinhalt, Verwendung, Aceton deklarierte Verpackung

Zusammenfassung:

2994299000. andere cyclanische, cyclene oder cyclotherpene Ketone ohne andere Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:5.5% Allgemeintarif:30,0%

2-Cyclopentenone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24545-0.05g |

cyclopent-2-en-1-one |

930-30-3 | 95% | 0.05g |

$19.0 | 2024-06-19 | |

| Enamine | EN300-24545-50.0g |

cyclopent-2-en-1-one |

930-30-3 | 95% | 50.0g |

$208.0 | 2024-06-19 | |

| Life Chemicals | F0001-2242-10g |

cyclopent-2-en-1-one |

930-30-3 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| Enamine | EN300-24545-1.0g |

cyclopent-2-en-1-one |

930-30-3 | 95% | 1.0g |

$24.0 | 2024-06-19 | |

| Enamine | EN300-24545-100.0g |

cyclopent-2-en-1-one |

930-30-3 | 95% | 100.0g |

$378.0 | 2024-06-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23408-25g |

2-Cyclopenten-1-one, 98% |

930-30-3 | 98% | 25g |

¥1930.00 | 2023-02-27 | |

| OTAVAchemicals | 2825320-50MG |

cyclopent-2-en-1-one |

930-30-3 | 97% | 50MG |

$29 | 2023-06-25 | |

| Apollo Scientific | OR9084-100g |

Cyclopent-2-en-1-one |

930-30-3 | 98% | 100g |

£162.00 | 2024-05-23 | |

| Life Chemicals | F0001-2242-2.5g |

cyclopent-2-en-1-one |

930-30-3 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB07293-100g |

cyclopent-2-en-1-one |

930-30-3 | 95% | 100g |

$305 | 2023-09-07 |

2-Cyclopentenone Herstellungsverfahren

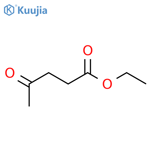

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Silver trifluoroacetate , Sodium periodate , Benzeneselenenyl bromide Solvents: Diethyl ether , 1,2-Dimethoxyethane , Water

Referenz

- Preparation of a,b-unsaturated carbonyl compounds and nitriles by selenoxide elimination, Organic Reactions (Hoboken, 1993, 44,

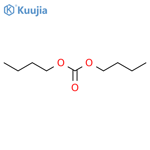

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Azobisisobutyronitrile Catalysts: N-Hydroxysuccinimide Solvents: Methyl ethyl ketone , Ethyl acetate ; rt → 70 °C; 12 h, 70 °C; 70 °C → 0 °C; 30 min, 0 °C

1.2 Reagents: Triethylamine , Ferrous sulfate ; 0 °C → 70 °C; 24 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 5

1.2 Reagents: Triethylamine , Ferrous sulfate ; 0 °C → 70 °C; 24 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 5

Referenz

- Method for environment-friend preparation of α,β-unsaturated ketone or aromatic ketone, China, , ,

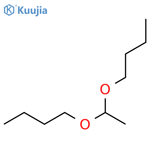

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- A facile method for synthesis of methyl dihydrojasmonate and dihydroneojasmonate, Youji Huaxue, 1986, (6), 453-6

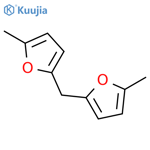

Synthetic Routes 6

Reaktionsbedingungen

1.1 -

1.2 Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-methyl-2-buteny… Solvents: Dichloromethane

1.2 Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-methyl-2-buteny… Solvents: Dichloromethane

Referenz

- Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses, Journal of the American Chemical Society, 2000, 122(15), 3783-3784

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- Phenylselenium trichloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-3

Synthetic Routes 8

Reaktionsbedingungen

1.1 250 h

Referenz

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Hydroquinone , Lithium carbonate (Li2CO3) , Lithium bromide Solvents: Dimethylformamide ; 1 h, 100 °C; 3 h, 100 °C

Referenz

- Regioselective bromination process for producing 2-bromocyclopentanone from bromine and cyclopentanone in an aqueous biphasic solvent system, European Patent Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: tert-Butyl hydroperoxide , Disodium phosphate , Oxygen Catalysts: Palladium dihydroxide Solvents: Dichloromethane ; 42 h, 24 °C

Referenz

- Pd(OH)2/C-Mediated Selective Oxidation of Silyl Enol Ethers by tert-Butylhydroperoxide, a Useful Method for the Conversion of Ketones to α,β-Enones or β-Silyloxy-α,β-enones, Organic Letters, 2005, 7(7), 1415-1417

Synthetic Routes 11

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Tributylmethoxystannane , Methyl 2-propen-1-yl carbonate Catalysts: Palladium diacetate Solvents: Acetonitrile

Referenz

- New synthetic methods for α,β-unsaturated ketones, aldehydes, esters and lactones by the palladium-catalyzed reactions of silyl enol ethers, ketene silyl acetals, and enol acetates with allyl carbonates, Tetrahedron, 1986, 42(11), 2971-7

Synthetic Routes 13

Reaktionsbedingungen

1.1 Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-methyl-2-buteny… Solvents: Dichloromethane ; overnight, reflux

Referenz

- Synthesis of functionalized and unfunctionalized olefins via cross and ring-closing metathesis, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Diphenyl diselenide , Potassium persulfate Solvents: Dimethyl sulfoxide ; 3 h, 80 °C; 80 °C → 25 °C

1.2 Reagents: Pyridine , Hydrogen peroxide Solvents: Dichloromethane ; 30 min, 25 °C

1.2 Reagents: Pyridine , Hydrogen peroxide Solvents: Dichloromethane ; 30 min, 25 °C

Referenz

- K2S2O8-promoted C-Se bond formation to construct α-phenylseleno carbonyl compounds and α,β-unsaturated carbonyl compounds, RSC Advances, 2020, 10(48), 28902-28905

Synthetic Routes 15

Reaktionsbedingungen

1.1 Solvents: Water ; 400 °C

Referenz

- Preparation of 2-cyclopentenones via catalytic cyclization hexenedicarboxylates., European Patent Organization, , ,

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Ceria , Samarium ; 12 h, 80 °C

Referenz

- Efficient oxidation of hydrocarbons over nanocrystalline Ce1-xSmxO2 (x = 0-0.1) synthesized using supercritical water, RSC Advances, 2015, 5(56), 45144-45151

Synthetic Routes 19

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Cerium trichloride heptahydrate Catalysts: Sodium iodide Solvents: Acetonitrile

Referenz

- Cerium(III) Chloride, a Novel Reagent for Nonaqueous Selective Conversion of Dioxolanes to Carbonyl Compounds, Journal of Organic Chemistry, 1997, 62(12), 4183-4184

Synthetic Routes 21

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Palladium Solvents: N-Methyl-2-pyrrolidone

Referenz

- Catalytic dehydrosilylation of 1-(trimethylsiloxy)cyclopent-1-ene to cyclopent-2-enone with oxygen over palladium supported on silica, Journal of the Chemical Society, 1990, (7), 1113-19

Synthetic Routes 22

Reaktionsbedingungen

1.1 Solvents: 1-Butanol ; 48 h, 140 °C

Referenz

Production of biomass-derived furanic ethers and levulinate esters using heterogeneous acid catalysts

,

Green Chemistry,

2013,

15(12),

3367-3376

2-Cyclopentenone Raw materials

- 1,6-Heptadien-3-one

- Dimethyl trans-3-Hexenedioate

- Cyclopentanone

- Sulfate Lignin

- Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-

- 2-Cyclopenten-1-one Ethylene Ketal

- 1-Cyclopenten-1-ol, acetate

- 2,3-Epoxycyclopentanone

- 2-bromocyclopentan-1-one

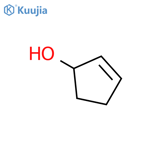

- cyclopent-2-en-1-ol

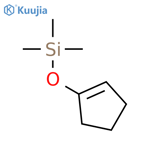

- 1-(Trimethylsiloxy)cyclopentene

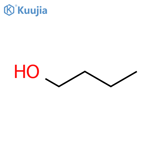

- 1-Butanol

2-Cyclopentenone Preparation Products

- 2-Pentanone, 5,5-dibutoxy- (1492053-22-1)

- 1,1-diethoxybutane (3658-95-5)

- 4-(furan-2-yl)butan-2-one (699-17-2)

- Butyl 2-furoate (583-33-5)

- 1,1-Dibutoxybutane (5921-80-2)

- 3,5-Dimethylbenzyl alcohol (27129-87-9)

- Ethyl levulinate (539-88-8)

- 4-Ethylguaiacol (2785-89-9)

- Vinyl Propionate (stabilized with MEHQ) (105-38-4)

- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)

- Cyclopentanone (120-92-3)

- Dibutyl carbonate (542-52-9)

- 1,1'-Ethylidenebis(oxy)bisbutane (871-22-7)

- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)

- 1-methylcyclopenta-1,3-diene (96-39-9)

- 3-methylcyclopent-2-en-1-one (2758-18-1)

- Coumaran (496-16-2)

- Furan, 2,2'-methylenebis[5-methyl- (13679-43-1)

- Furan,2,2'-methylenebis- (1197-40-6)

- 2-Ethylphenol (90-00-6)

- 2-Methoxy-4-methylphenol (93-51-6)

- 3′,5′-Dimethoxyacetophenone (39151-19-4)

- 4'-Hydroxy-3'-methylacetophenone (876-02-8)

- Guaiacol (90-05-1)

- 2,3-Xylohydroquinone (608-43-5)

- 1-(5-methylfuran-2-yl)propan-2-one (13678-74-5)

- Benzoic acid,4-methyl-, butyl ester (19277-56-6)

- 3,4,5-Trimethoxytoluene (6443-69-2)

- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)

- 4-Cyclopentene-1,3-dione (930-60-9)

- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)

- 2-Methyl-2-cyclopentenone (1120-73-6)

- 2,5-Bis (29953-18-2)

- 2-Ethyl-5-methylphenol (1687-61-2)

- 5-(ethoxymethyl)furan-2-carbaldehyde (1917-65-3)

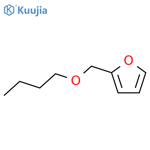

- 2-(butoxymethyl)furan (56920-82-2)

- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)

- 2-Cyclopentenone (930-30-3)

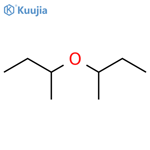

- Butane, 2,2'-oxybis- (6863-58-7)

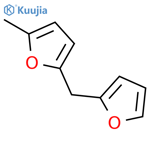

- 2-(furan-2-ylmethyl)-5-methylfuran (13678-51-8)

- Furan, 2,2'-(2-furanylmethylene)bis[5-methyl- (59212-78-1)

- 2,6-Dimethoxyphenol (91-10-1)

- 1-((2-Butoxypropan-2-yl)oxy)butane (141-72-0)

- Veratrole (91-16-7)

- 2-Furylacetone (6975-60-6)

- 1,2-Dihydroxyindane (4370-02-9)

- 2-methoxy-3-methylphenol (18102-31-3)

- 4-Ethylphenol (123-07-9)

- 1,2,3-Trimethoxybenzene (634-36-6)

2-Cyclopentenone Verwandte Literatur

-

James R. Kastner,Roger Hilten,Justin Weber,Andrew R. McFarlane,Justin S. J. Hargreaves,Vidya S. Batra RSC Adv. 2015 5 29375

-

Guojun Yu,Derrick L. J. Clive Org. Biomol. Chem. 2016 14 1653

-

M. Nardi,P. Costanzo,A. De Nino,M. L. Di Gioia,F. Olivito,G. Sindona,A. Procopio Green Chem. 2017 19 5403

-

4. Photochemistry of substituted cyclic enones. Part 5. 3-Aryl-5-(3-phenylprop-2-enyl)cyclopent-2-enonesIan D. Cunningham,T. Brian H. McMurry,Michael P. Napier,S. Nagaraja Rao J. Chem. Soc. Perkin Trans. 1 1986 1235

-

Lucas A. Zeoly,Lais V. Acconcia,Manoel T. Rodrigues,Hugo Santos,Rodrigo A. Cormanich,Juan C. Paniagua,Albert Moyano,Fernando Coelho Org. Biomol. Chem. 2023 21 3567

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Ketone

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Karbonylverbindungen Ketone

930-30-3 (2-Cyclopentenone) Verwandte Produkte

- 94-66-6(2-(prop-2-en-1-yl)cyclohexan-1-one)

- 4643-27-0(2-Octen-4-one)

- 106-23-0(Citronellal)

- 1121-66-0(2-Cycloheptenone)

- 103560-62-9((E)-4-Oxo-2-nonenal)

- 63-05-8(Androstenedione)

- 4505-38-8(2-Cyclohexene-1,4-dione)

- 1428351-16-9(N-(1-methanesulfonylpiperidin-4-yl)methyl-5-methyl-1,2-oxazole-4-carboxamide)

- 2172040-74-1(4-(4-aminopiperidin-4-yl)oxan-4-ol)

- 41681-92-9(ethyl 2-{[(oxolan-2-yl)methyl]amino}acetate)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:930-30-3)2-Cyclopenten-1-one

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:930-30-3)2-Cyclopentenone

Reinheit:99%

Menge:250.0g

Preis ($):263.0